molecular formula C7H8BrNO B1288188 N-(4-bromobenzyl)hydroxylamine

N-(4-bromobenzyl)hydroxylamine

Cat. No.: B1288188
M. Wt: 202.05 g/mol
InChI Key: NBOKTCZENAQVDB-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)hydroxylamine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-bromobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols to ensure efficient and scalable synthesis. For example, the bromination of benzylic compounds using N-bromosuccinimide (NBS) activated by a compact fluorescent lamp (CFL) in a flow reactor design has been reported .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce various substituted benzyl derivatives .

Scientific Research Applications

N-(4-bromobenzyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)hydroxylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxylamine moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4,9-10H,5H2

InChI Key

NBOKTCZENAQVDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNO)Br

Origin of Product

United States

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